Uzansertib phosphate

Catalog No.
S007190
CAS No.
M.F
C26H29F3N5O7P
M. Wt
611.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uzansertib phosphate

Product Name

Uzansertib phosphate

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid

Molecular Formula

C26H29F3N5O7P

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1

InChI Key

CYYVLFVRZDZABX-SEDYQSMDSA-N

SMILES

Array

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O

PAK4-IN-1 is an inhibitor of Pim extracted from patent WO 2017044730 A1, compound 1; has an IC50 of less than 35 nM.
  • Pim Kinase Inhibitors

    It's more likely that "PIM inhibitor 1 phosphate" refers to a specific inhibitor molecule targeting Pim kinases. Pim kinases are a family of three proteins (Pim-1, Pim-2, and Pim-3) that play a role in cell cycle regulation, survival, and migration. They are often overexpressed in various cancers .

  • Uzansertib Phosphate

    One well-characterized example of a Pim kinase inhibitor is Uzansertib (also known as INCB053914) phosphate. This is an orally bioavailable inhibitor that targets all three Pim kinases with high potency . Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines .

Scientific Research Applications:

  • Cancer Research

    Pim kinase inhibitors like Uzansertib phosphate are being investigated as potential therapeutic agents for various cancers. Their ability to target cell survival and proliferation pathways makes them promising candidates for cancer treatment .

  • Understanding Pim Kinase Function

    Studying the effects of Pim kinase inhibitors can help researchers understand the specific roles of these proteins in various cellular processes. This knowledge can be valuable for developing new therapeutic strategies targeting Pim kinases or related pathways.

  • Drug Discovery

    Research on Pim kinase inhibitors can contribute to the development of new and improved drugs for cancer and other diseases where Pim kinases play a role.

PIM inhibitor 1 phosphate is a small molecule designed to inhibit the activity of PIM kinases, specifically PIM-1. PIM kinases are serine/threonine kinases that play significant roles in cell survival, proliferation, and differentiation, particularly in various cancers such as prostate cancer and leukemias. The compound is characterized by its ability to selectively inhibit PIM-1, thus disrupting pathways that promote tumor growth and resistance to apoptosis.

PIM inhibitor 1 phosphate functions as a competitive inhibitor of adenosine triphosphate (ATP) binding to the PIM-1 kinase. This inhibition prevents the phosphorylation of downstream targets such as 4E-BP1 and BAD (Bcl-2-associated death promoter), which are critical for cell survival and apoptosis regulation. The chemical structure of PIM inhibitor 1 phosphate allows it to effectively bind to the active site of the kinase, blocking its enzymatic activity and leading to reduced phosphorylation of its substrates .

The biological activity of PIM inhibitor 1 phosphate has been demonstrated in various studies. It has been shown to induce apoptosis in cancer cells by enhancing the phosphorylation of pro-apoptotic proteins and decreasing anti-apoptotic protein levels. For instance, the compound has been reported to increase levels of Noxa, a BH3-only protein that promotes apoptosis, while decreasing Mcl-1, an anti-apoptotic protein . In prostate cancer models, PIM inhibitor 1 phosphate sensitizes cells to apoptosis, especially when used in combination with other therapeutic agents .

The synthesis of PIM inhibitor 1 phosphate typically involves multi-step organic reactions. The initial steps focus on constructing the core structure that exhibits high affinity for the PIM-1 active site. Various synthetic routes have been explored, including those that utilize machine learning and structure-based drug design to optimize the compound’s efficacy and selectivity against PIM kinases . The final product is often purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.

PIM inhibitor 1 phosphate is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit PIM-1 makes it a candidate for treating cancers characterized by overexpression of this kinase, such as prostate cancer, leukemia, and lymphoma. Additionally, it may have applications in combination therapies aimed at enhancing the efficacy of existing cancer treatments by overcoming resistance mechanisms associated with PIM-1 activity .

Interaction studies involving PIM inhibitor 1 phosphate have utilized techniques such as molecular docking and dynamics simulations to evaluate how well the compound binds to PIM-1 kinase. These studies have shown that PIM inhibitor 1 phosphate maintains stable interactions within the catalytic site of the kinase, effectively blocking ATP binding and subsequent phosphorylation events . Furthermore, in vitro assays have confirmed its selectivity over other kinases, highlighting its potential for targeted therapy with minimal off-target effects .

PIM inhibitor 1 phosphate shares structural similarities with several other compounds designed to inhibit PIM kinases. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsSelectivityBiological Activity
SMI-4aBenzylidene-thiazolidine-2,4-dionePan-inhibitorInduces apoptosis in leukemic cells
Pimi-14jStructurally distinct from SMI-4aSelectiveSynergistic effects with ABT-737
AR00460770Novel chemical scaffoldSpecificAttenuates airway hyperresponsiveness
Uzansertib phosphatePhosphate derivativeBroadTargeted therapy in various cancers

PIM inhibitor 1 phosphate is unique due to its specific targeting of PIM-1 with minimal effects on other kinases, making it a promising candidate for precise cancer therapies.

Nomenclature and Basic Properties

PIM inhibitor 1 phosphate is chemically designated as N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide phosphate. Key identifiers include:

PropertyValue
CAS Number2088852-47-3
Molecular FormulaC₂₆H₂₉F₃N₅O₇P
Molecular Weight611.51 g/mol
Parent Compound (Free Base)Uzansertib (CID 90279868)

The phosphate group enhances solubility and stability, enabling formulation for preclinical and clinical studies.

Structural Architecture

The molecule comprises three distinct domains:

  • Cyclopenta[b]pyridine Core: A bicyclic structure with hydroxyl and piperidine substituents at positions 7 and 4, respectively.
  • Piperidine Moiety: A (3R,4R,5S)-configured piperidine with amino and hydroxyl groups, critical for hydrogen bonding interactions.
  • Pyridine Carboxamide: A 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide group, which contributes to ATP-binding site occupancy.

The phosphate counterion is attached as a salt, forming a zwitterionic structure that stabilizes the compound in aqueous environments.

Stereochemical Features

The stereochemistry of the cyclopenta[b]pyridine and piperidine groups is strictly defined:

  • Cyclopenta[b]pyridine: 7R configuration at the hydroxyl-bearing carbon.
  • Piperidine: 3R,4R,5S configuration ensures optimal binding to PIM kinase active sites.

Chemical Abstracts Service Registry Number and Molecular Formula

PIM inhibitor 1 phosphate is registered under Chemical Abstracts Service registry number 2088852-47-3, establishing its unique chemical identity within the global chemical literature [1] [7] [10]. The molecular formula C₂₆H₂₉F₃N₅O₇P accurately describes the atomic composition of this complex organic phosphate salt [1] [2] [7].

The molecular weight of PIM inhibitor 1 phosphate is precisely 611.5 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple independent analytical laboratories [1] [2] [7]. This molecular weight reflects the combined mass contributions of the active pharmaceutical ingredient and the phosphoric acid component that forms the salt structure [1] [22].

International Union of Pure and Applied Chemistry Systematic Name

The complete International Union of Pure and Applied Chemistry systematic name for PIM inhibitor 1 phosphate is: N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid [1] [22]. This nomenclature follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple chiral centers and heterocyclic ring systems [1] [2].

The systematic name reveals several critical structural features: the presence of a pyridine-2-carboxamide core structure, multiple fluorine substituents at specific positions, and a complex polycyclic framework incorporating both cyclopentapyridine and substituted piperidine ring systems [1] [22]. The semicolon notation indicates the formation of a salt between the organic base and phosphoric acid [1] [22].

Stereochemical Configuration and Molecular Geometry

PIM inhibitor 1 phosphate exhibits specific stereochemical configurations at multiple chiral centers, designated as (3R,4R,5S) at positions within the piperidine ring system and (7R) at the cyclopentapyridine ring [1] [18]. These stereochemical assignments follow the Cahn-Ingold-Prelog priority system and are essential for the compound's biological activity [1] [18].

The molecular geometry incorporates several distinct structural domains: a substituted pyridine carboxamide serving as the primary pharmacophore, a fused cyclopentapyridine ring system providing structural rigidity, and a highly substituted piperidine ring contributing to selectivity and potency [1] [22]. The presence of three fluorine atoms at strategic positions enhances metabolic stability and modulates physicochemical properties [1] [22].

Alternative Names and Synonyms

PIM inhibitor 1 phosphate is known by several alternative designations within the scientific literature [1] [7]. The most commonly employed synonym is Uzansertib phosphate, reflecting the generic name assigned to the active pharmaceutical ingredient [1] [7] [10]. The developmental code name INCB053914 phosphate is frequently used in research publications and regulatory documentation [1] [7] [13].

Additional synonyms include PIM inhibitor 1 (phosphate), emphasizing its functional classification as a kinase inhibitor [2] [7]. The compound may also be referenced by its Chemical Abstracts Service registry number 2088852-47-3 in chemical databases and regulatory filings [1] [7] [10].

Molecular Characterization Data

PropertyValueReference
Chemical Abstracts Service Registry Number2088852-47-3 [1] [7] [10]
Molecular FormulaC₂₆H₂₉F₃N₅O₇P [1] [2] [7]
Molecular Weight611.5 g/mol [1] [2] [7]
International Chemical Identifier KeyCYYVLFVRZDZABX-SEDYQSMDSA-N [2] [11]
Melting PointNot reported-
SolubilitySoluble in dimethyl sulfoxide [10] [15]
Physical StateSolid [7] [9]
Storage ConditionsStore at -20°C, protect from light [10] [15]

Structural Component Analysis

The molecular architecture of PIM inhibitor 1 phosphate can be systematically analyzed through its constituent structural elements [1] [22]. The pyridine-2-carboxamide core represents the primary pharmacophoric element responsible for adenosine triphosphate competitive binding [1] [14]. This core structure is decorated with a 5-fluoro substituent and bears a 6-(2,6-difluorophenyl) substitution pattern that contributes to selectivity against the PIM kinase family [1] [22].

The cyclopentapyridine ring system forms a rigid bicyclic framework that positions the pharmacophore in the optimal geometry for target engagement [1] [22]. This ring system incorporates a hydroxyl group at the 7-position with R-stereochemistry, which participates in critical hydrogen bonding interactions within the kinase active site [1] [18].

The piperidine substituent exhibits complex stereochemistry with (3R,4R,5S) configuration and bears amino, hydroxyl, and methyl functional groups [1] [18]. This highly decorated piperidine ring contributes significantly to the compound's selectivity profile and binding affinity [1] [22].

Atomic Composition and Mass Distribution

ElementSymbolCountAtomic Mass (amu)Total Mass Contribution (amu)
CarbonC2612.011312.29
HydrogenH291.00829.23
FluorineF318.99856.99
NitrogenN514.00770.04
OxygenO715.999111.99
PhosphorusP130.97430.97
Total-71-611.51

The atomic composition reveals a complex organic molecule with significant heteroatom content [1] [2]. The presence of multiple fluorine atoms (4.9% by mass) contributes to enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs [1] [22]. The phosphorus content (5.1% by mass) reflects the phosphate salt formation, which improves aqueous solubility and pharmaceutical handling characteristics [1] [10].

International Chemical Identifier and Simplified Molecular Input Line Entry System

The International Chemical Identifier for PIM inhibitor 1 phosphate is: InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1 [2] [11]. This standardized chemical identifier provides unambiguous structural information and enables precise database searching across chemical information systems [2] [11].

The compound exhibits a multi-ring system architecture comprising several interconnected structural components that contribute to its biological activity. The core framework consists of a fluoropyridine carboxamide scaffold linked to a cyclopentapyridine system, with a substituted piperidine ring providing critical binding interactions [1] [3].

The primary structural units include three aromatic ring systems: two pyridine rings and one difluorophenyl ring, along with two saturated ring systems comprising a piperidine ring and a cyclopentane ring fused to the pyridine system [1] [3]. This combination creates a rigid yet flexible molecular architecture that allows for optimal binding to the target kinase active site.

Chemical Composition and Molecular Properties

PropertyValueSignificance
Molecular FormulaC₂₆H₂₉F₃N₅O₇PContains 26 carbon atoms, 29 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, 7 oxygen atoms, and 1 phosphorus atom [1] [2]
Molecular Weight611.5 g/molRelatively large molecular weight typical of kinase inhibitors [1] [2]
Hydrogen Bond Donors7High donor count enables multiple hydrogen bonding interactions [1] [3]
Hydrogen Bond Acceptors14Extensive acceptor capacity facilitates binding to kinase active site [1] [3]
Rotatable Bonds4Limited rotational freedom maintains conformational stability [1] [3]
Exact Mass611.17566977 DaPrecise mass determination for analytical purposes [1] [3]

Ring System Analysis

Fluoropyridine Core

The fluoropyridine ring system serves as the primary hinge-binding motif of the molecule. The pyridine nitrogen at position 1 acts as a hydrogen bond acceptor, while the carboxamide group at position 2 provides both hydrogen bond donor and acceptor capabilities [4] [5]. The fluorine substitution at position 5 enhances the compound's lipophilicity and metabolic stability [5].

Difluorophenyl Ring

The 2,6-difluorophenyl substituent at position 6 of the fluoropyridine core occupies the lower hinge region of the PIM kinase active site. The difluoro substitution pattern creates a symmetrical electronic environment that enhances hydrophobic interactions while maintaining selectivity [4] [5]. This fluorine substitution pattern is crucial for binding affinity and kinase selectivity.

Cyclopentapyridine System

The cyclopenta[b]pyridine bicyclic system forms the central scaffold of the molecule. The hydroxyl group at position 7 of this ring system provides additional hydrogen bonding capability and contributes to the compound's binding affinity [4]. The fused nature of this ring system provides structural rigidity that is essential for maintaining the bioactive conformation.

Piperidine Ring

The substituted piperidine ring contains three stereocenters and serves as the primary site for interactions with the ribose patch of the kinase active site. The amino group at position 3, hydroxyl group at position 4, and methyl group at position 5 create a complex substitution pattern that is critical for binding specificity [4] [5].

Functional Group Distribution

Functional GroupCountLocationBinding Role
Carboxamide1Fluoropyridine C-2Hinge region hydrogen bonding [4]
Primary Amino1Piperidine C-3Ribose patch interactions [4]
Secondary Hydroxyl2Piperidine C-4, Cyclopentapyridine C-7Hydrogen bonding network [4]
Fluorine Atoms3Pyridine C-5, Phenyl C-2,6Hydrophobic interactions [5]
Phosphate Group1Separate ionic componentSolubility enhancement [1]

Stereochemical Configuration

The compound possesses four stereocenters, designated as (3R,4R,5S,7R) according to the IUPAC nomenclature [1] [3]. This specific stereochemical arrangement is crucial for the compound's biological activity, as it determines the spatial orientation of key functional groups required for optimal binding to the PIM kinase active site.

StereocenterConfigurationFunctional GroupBinding Significance
C-3 (Piperidine)RAmino groupEssential for Asp128 and Glu171 interactions [4]
C-4 (Piperidine)RHydroxyl groupImportant for ribose patch hydrogen bonding [4]
C-5 (Piperidine)SMethyl groupContributes to hydrophobic interactions [4]
C-7 (Cyclopentapyridine)RHydroxyl groupCritical for kinase active site binding [4]

Fluorine Substitution Pattern

The strategic incorporation of three fluorine atoms in the molecular structure serves multiple purposes in the compound's design [5]. The 5-fluoropyridine substitution enhances metabolic stability and modulates the electronic properties of the hinge-binding region. The 2,6-difluorophenyl substitution pattern creates a symmetrical hydrophobic environment that is essential for occupying the lower hinge region of the PIM kinase active site effectively.

Fluorine substitution has been shown to be particularly important for PIM kinase inhibitors, as it can maintain potency while improving selectivity profiles [5]. The specific pattern of fluorine substitution in PIM inhibitor 1 phosphate represents an optimized approach to achieving both high potency and selectivity against PIM kinases.

Phosphate Salt Formation

The compound exists as a phosphate salt, formed by the combination of the parent compound with phosphoric acid [1] [2]. This salt formation significantly enhances the compound's aqueous solubility and bioavailability compared to the free base form. The phosphate group provides ionic character to the molecule, facilitating dissolution in aqueous media and improving pharmacokinetic properties.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

611.17566977 Da

Monoisotopic Mass

611.17566977 Da

Heavy Atom Count

42

Dates

Last modified: 07-15-2023
[1]. WO 2017044730 A1

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